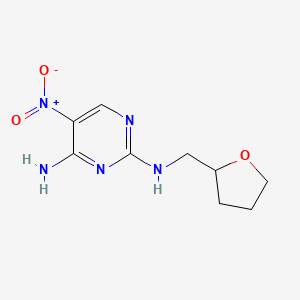

5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical compounds like “5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine” often belong to the class of organic compounds known as alkyldiarylamines . These are tertiary alkylarylamines having two aryl and one alkyl groups attached to the amino group .

Synthesis Analysis

The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings . The exact synthesis process would depend on the specific compound and its structure .Molecular Structure Analysis

The molecular structure of such compounds is often complex, involving multiple rings and functional groups . The structure can influence the compound’s properties and biological activity .Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and varied, depending on the specific compound and conditions . The reactions can involve changes to the compound’s structure and the formation or breaking of chemical bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely, depending on their specific structure . These properties can include things like solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Characterization

5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine serves as a key intermediate in the synthesis of heterocyclic compounds and demonstrates significant versatility in organic synthesis. Studies highlight its role in the synthesis of pyrroloquinolines, indicating its utility in creating complex molecular structures. For instance, synthesis methodologies involving 5-nitroquinolines showcase the conversion of 5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine into nitro-acetal derivatives, further illustrating its application in synthesizing novel heterocyclic compounds with potential biological activity (Roberts et al., 1997).

Nitration Reactions and Material Synthesis

Research on nitration reactions of fused 5,7-diamino pyrimidine derivatives, including studies on 5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine, reveals insights into the selective synthesis of high-performing nitramine-based materials. These studies demonstrate the compound's contribution to the development of materials with superior detonation properties, suggesting its potential in energetic material applications (Chinnam et al., 2022).

Molecular Switches and Sensing Applications

The development of molecular switches and sensors is another significant application of 5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine. Research into compounds synthesized by condensation reactions involving 5-nitro salicylaldehyde demonstrates the compound's utility in constructing reversible test strips for detecting ions such as F-/AcO- and Al3+. This illustrates the compound's versatility in creating sensitive and reversible colorimetric sensors for environmental and analytical chemistry applications (Bhattacharyya et al., 2017).

Coordination Chemistry

In coordination chemistry, 5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine derivatives demonstrate unique ligand properties, forming complexes with metal ions such as Ni(II). These complexes are studied for their crystal and molecular structures, vibrational spectra, and magnetic properties, contributing to our understanding of molecular interactions and the design of novel coordination compounds (Helios et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O3/c10-8-7(14(15)16)5-12-9(13-8)11-4-6-2-1-3-17-6/h5-6H,1-4H2,(H3,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNKQRYHFPYUHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=NC=C(C(=N2)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]acetamide](/img/structure/B2399559.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl thiophene-2-carboxylate](/img/structure/B2399563.png)

![[4-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-chlorobenzoate](/img/structure/B2399575.png)

![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2399577.png)

![5-[(Cyclopentylamino)sulfonyl]indolinyl oxolan-2-yl ketone](/img/structure/B2399579.png)